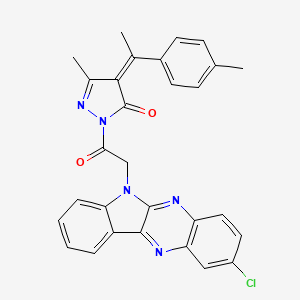
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an indoloquinoxaline core, makes it a valuable target for medicinal chemistry research.
Métodos De Preparación
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves multi-step protocols starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This forms the indoloquinoxaline core, which is then further functionalized to introduce the chloro, acetyl, and pyrazolyl groups under specific reaction conditions .
Análisis De Reacciones Químicas
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The primary mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one involves DNA intercalation. This means that the compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This disruption can lead to cell death, making the compound effective against rapidly dividing cancer cells and viruses that rely on host DNA replication machinery .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known anticancer properties.
6H-Indolo[2,3-b]quinoxaline derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one lies in its specific functional groups and their arrangement, which confer distinct biological activities and reactivity patterns .
Propiedades
Número CAS |
119457-21-5 |
|---|---|
Fórmula molecular |
C29H22ClN5O2 |
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methyl-4-[1-(4-methylphenyl)ethylidene]pyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O2/c1-16-8-10-19(11-9-16)17(2)26-18(3)33-35(29(26)37)25(36)15-34-24-7-5-4-6-21(24)27-28(34)32-22-13-12-20(30)14-23(22)31-27/h4-14H,15H2,1-3H3/b26-17- |
Clave InChI |
KRCPAMYGDLKMNP-ONUIUJJFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
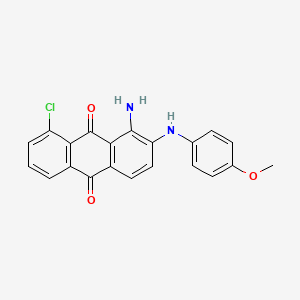
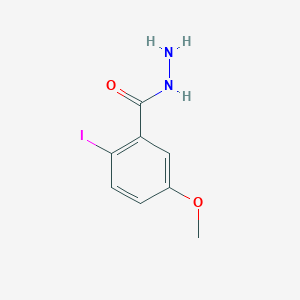
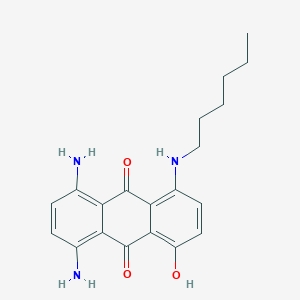

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
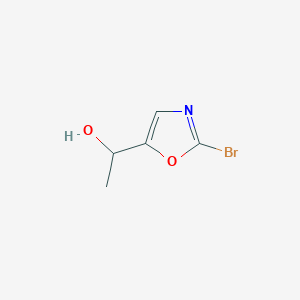
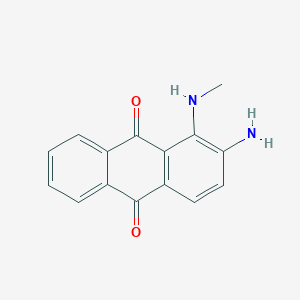
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
